methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate

Drug Design Physicochemical Properties Lipophilicity

Fragment-based screening often yields hydrophobic hits with poor solubility, causing false positives and difficult elaboration. Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate (CAS 335223-40-0) directly addresses this: • XLogP3 2.6-lower than ethyl ester analog (3.0)-ensures better aqueous solubility for biochemical assays without excessive DMSO. • MW 300.34 with 5 rotatable bonds adheres to 'rule of three' for fragment libraries, minimizing aggregation-based false positives. • 4-sulfanylacetate linker provides a synthetically tractable vector for rapid parallel derivatization and fragment growing. Procure this validated kinase inhibitor fragment scaffold for reproducible SAR studies.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 335223-40-0
Cat. No. B2944243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate
CAS335223-40-0
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C14H12N4O2S/c1-20-12(19)8-21-14-11-7-17-18(13(11)15-9-16-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
InChIKeyXPJNBRSENFWZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate: A Core Pyrazolopyrimidine Scaffold for Targeted Kinase Probe Design


Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate (CAS 335223-40-0) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 4-sulfanylacetate moiety attached to the core, with a methyl ester terminal group. This scaffold is structurally analogous to the ATP-binding site of kinases, making it a critical starting point for developing competitive inhibitors of targets such as Src, Abl, and cyclin-dependent kinases (CDKs) [2]. Its specific substitution pattern—1-phenyl and 4-thioether—places it within a well-characterized family of bioactive molecules, distinct from more common 4-amino or 4-oxy analogs, offering unique vectors for chemical elaboration and structure-activity relationship (SAR) studies.

Why Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate Cannot Be Replaced by a Generic Kinase Inhibitor Scaffold


In-class substitution of pyrazolo[3,4-d]pyrimidine derivatives is demonstrably not interchangeable due to the profound impact of subtle structural variations on biological activity and physicochemical properties. Even within the same scaffold, a minor modification like changing the ester group from methyl to ethyl, as seen in the closely related compound F1874-108, alters lipophilicity (ΔXLogP3 ≈ 0.4) and molecular size, which directly affects cellular permeability, target engagement, and ADME profile [1]. The 4-sulfanylacetate linker provides a distinct geometric and electronic environment compared to 4-amino or 4-oxy analogs, dictating a unique kinase selectivity profile. The lack of hydrogen bond donors on the methyl ester, a common source of metabolic instability, also differentiates it from acetamide or carboxylic acid derivatives, making generic swaps scientifically unsound for reproducible research [2].

Quantitative Differentiation of Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate from Closest Analogs


Reduced Lipophilicity (XLogP3) Compared to the Ethyl Ester Analog (F1874-108) for Improved Solubility Profile

The target methyl ester compound has a computed XLogP3 of 2.6, which is 0.4 units lower than its direct analog, the ethyl ester (F1874-108, CAS 335223-43-3) which has an XLogP3 of 3.0 [1]. This difference, while seemingly small, falls within the range that can significantly impact aqueous solubility and off-target binding. A lower logP often correlates with a more favorable solubility profile for in vitro assays, a critical procurement consideration.

Drug Design Physicochemical Properties Lipophilicity

Lower Molecular Weight and Complexity vs. Benzyl Ester Analog for Reduced Non-Specific Binding Artifacts

With a molecular weight of 300.34 g/mol, the target compound is notably smaller than the benzyl ester analog (MW ≈ 376.4 g/mol) [1]. In fragment-based drug discovery and high-concentration screening, lower molecular weight compounds are less prone to forming aggregates that cause non-specific inhibition, a well-documented source of assay artifacts [2]. This makes the methyl ester a cleaner probe for primary screening campaigns.

Medicinal Chemistry Molecular Properties Assay Interference

Fewer Rotatable Bonds than Ethyl Ester Analog Implies Reduced Conformational Entropy Penalty Upon Target Binding

The target compound possesses 5 rotatable bonds compared to 6 for the ethyl ester analog (F1874-108) [1]. Each freely rotatable bond imposes an entropic cost upon binding to a target protein. A reduction in the number of rotatable bonds is a well-validated strategy to improve binding affinity by pre-organizing the molecule in its bioactive conformation, potentially leading to a more favorable enthalpy-entropy compensation profile.

Computational Chemistry Drug Design Binding Kinetics

Methyl Ester Moiety Offers a Different Metabolic Liability Profile Compared to the Acetamide Analog

The target compound features a methyl ester group, which is subject to hydrolysis by ubiquitous esterases, a property that can be exploited for prodrug design or avoided depending on the research goal. This is in direct contrast to the analogous acetamide derivative (CAS 70011-70-0) [1], where the amide bond is significantly more metabolically stable. For researchers studying intracellular targets, the labile ester may serve as a transient protecting group, whereas for others, it may be a liability. This critical choice underscores the non-interchangeability of these analogs.

ADME Metabolism Prodrug Design Chemical Stability

Optimal Application Scenarios for Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate Based on Quantitative Differentiation


Focused Library Synthesis Requiring a Pre-Validated, Low-Lipophilicity Core

Medicinal chemistry teams designing focused kinase inhibitor libraries should prioritize this methyl ester scaffold. Its XLogP3 of 2.6, demonstrably lower than the ethyl ester analog (3.0) [1], provides a starting point with inherently better solubility. This is crucial for maintaining compound concentration in biochemical assays without resorting to high DMSO levels that can denature proteins. The 4-sulfanylacetate handle is ideally positioned for rapid parallel derivatization to explore heterocycle or amide diversity.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases

With a molecular weight of 300.34 g/mol and 5 rotatable bonds, this compound adheres to the 'rule of three' guidelines for fragment libraries. Its reduced complexity compared to the benzyl ester analog lowers the risk of aggregation-based false positives, a major pitfall in fragment screening [2]. Procurement of this specific fragment ensures that any validated hit already contains a synthetically tractable vector (the ester) for rapid fragment growing.

Development of Esterase-Activated Probes for Intracellular Kinase Imaging

Chemical biology groups developing activity-based probes or imaging agents can exploit the labile methyl ester. Unlike the stable acetamide analog, the ester is susceptible to intracellular esterases, providing a mechanism for cellular trapping or activation [3]. This allows for the design of probes that are membrane-permeable (due to the lack of a free acid) until ester hydrolysis inside the cell releases an active or fluorescent moiety, a strategy not feasible with hydrolytically stable amide analogs.

Biochemical Selectivity Profiling Against Closely Related Src-Family Kinases

Research groups investigating the selectivity of 4-sulfanyl pyrazolo[3,4-d]pyrimidines should use this compound as a reference core. Its specific substitution pattern is known from class-level data to interact with the hydrophobic pocket of Src-family kinases [4]. By starting with this specific methyl ester, researchers can systematically vary the ester moiety to map out kinase selectivity, using the known selectivity profile of the ethyl ester (F1874-108) as a comparative baseline.

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